Dihydrocortisol

描述

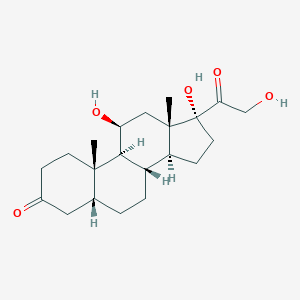

Dihydrocortisol is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. It plays a role in various physiological processes, including the regulation of metabolism, immune response, and stress response. This compound is structurally characterized by the presence of hydroxyl groups at positions 11, 17, and 21 on the steroid backbone.

准备方法

Synthetic Routes and Reaction Conditions

Dihydrocortisol can be synthesized through the reduction of cortisol. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, at low temperatures to ensure selective reduction of the keto group at position 20 to a hydroxyl group.

Industrial Production Methods

Industrial production of this compound involves large-scale reduction of cortisol using similar reducing agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Dihydrocortisol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized to form cortisone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction of this compound can yield tetrahydrocortisol using strong reducing agents like lithium aluminum hydride.

Substitution: Hydroxyl groups on this compound can undergo substitution reactions with reagents such as acyl chlorides or sulfonyl chlorides to form esters or sulfonates.

Major Products

Oxidation: Cortisone

Reduction: Tetrahydrocortisol

Substitution: Ester or sulfonate derivatives

科学研究应用

Pharmacological Applications

Dihydrocortisol is primarily recognized for its anti-inflammatory properties, similar to those of its parent compound, cortisol. It is often studied in the context of glucocorticoid therapy, where it may enhance the efficacy of treatments for various conditions.

Anti-Inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory effects that can be beneficial in treating conditions such as asthma, rheumatoid arthritis, and inflammatory bowel diseases. These effects are mediated through the modulation of immune responses and reduction of inflammatory cytokines.

Metabolite Profiling

A study conducted on hydrocortisone metabolism in a three-dimensional human liver bioreactor highlighted the importance of this compound in understanding drug metabolism and pharmacokinetics. The study utilized advanced techniques such as ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry to profile metabolites, including this compound, providing insights into its pharmacokinetic behavior in humans .

Clinical Research Applications

This compound has been investigated for its potential role in cognitive processes and emotional regulation.

Emotional Information Processing

A clinical trial examined the effects of hydrocortisone (the parent compound) on fear information processing. While hydrocortisone was the focus, this compound's role as a metabolite is crucial since it contributes to the overall effects observed with glucocorticoids. The study found that hydrocortisone enhanced memory for emotional stimuli, suggesting potential applications in treating anxiety disorders .

Cognitive Behavioral Therapy Enhancement

Research has shown that administering hydrocortisone before cognitive-behavioral therapy can enhance treatment outcomes for anxiety disorders. This suggests that this compound may play a supporting role in these therapeutic contexts by modulating stress responses .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential and applications of this compound:

作用机制

Dihydrocortisol exerts its effects by binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in the regulation of inflammation, immune response, and metabolism. The molecular targets include enzymes such as phospholipase A2 and transcription factors like nuclear factor kappa B. The pathways involved include the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins.

相似化合物的比较

Similar Compounds

Cortisol: The parent compound of dihydrocortisol, with similar physiological effects but different metabolic pathways.

Cortisone: An oxidized form of cortisol, used therapeutically for its anti-inflammatory properties.

Tetrahydrocortisol: A further reduced form of this compound, involved in the metabolism of corticosteroids.

Uniqueness

This compound is unique in its specific role as an intermediate in the metabolism of cortisol. Its distinct hydroxylation pattern and metabolic pathways differentiate it from other corticosteroids, making it a valuable compound for studying the detailed mechanisms of corticosteroid metabolism and action.

生物活性

Dihydrocortisol, a metabolite of cortisol, is a glucocorticoid hormone produced in the adrenal cortex. It plays a significant role in various biological processes, including stress response, metabolism, and immune regulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is classified as a 21-hydroxy steroid and an 11beta-hydroxy steroid. Its primary functions are mediated through the glucocorticoid receptor (GR), influencing gene expression related to inflammation, metabolism, and immune responses. The compound exhibits both glucocorticoid and mineralocorticoid activities, which contribute to its broad physiological effects.

- Chemical Structure : this compound is derived from cortisol through the reduction of the C-20 ketone group.

- Mechanism : As a glucocorticoid receptor agonist, it modulates inflammatory responses by suppressing the expression of pro-inflammatory cytokines and enhancing anti-inflammatory pathways.

Biological Activities

- Anti-inflammatory Effects : this compound has been shown to reduce inflammation by inhibiting the production of cytokines such as TNF-alpha and IL-6. This action is crucial in managing conditions like autoimmune diseases and allergies.

- Metabolic Regulation : The compound promotes gluconeogenesis and influences lipid metabolism, which can affect body weight and energy homeostasis.

- Immune Modulation : this compound suppresses immune responses, making it useful in treating conditions where immune overactivity is detrimental.

- Neuroprotective Properties : Recent studies indicate that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in neural tissues .

Case Studies and Clinical Trials

- A study involving low-dose hydrocortisone (which includes this compound) demonstrated its efficacy in preventing post-traumatic stress symptoms (PTSS) in trauma patients. Participants receiving hydrocortisone reported significantly lower PTSS scores compared to those on placebo .

- Another clinical trial investigated the pharmacokinetics of a dual-release hydrocortisone formulation, which aims to mimic physiological cortisol levels more closely than traditional formulations. This study highlighted the importance of maintaining stable cortisol levels for effective treatment outcomes in adrenal insufficiency .

Data Tables

| Biological Activity | Mechanism of Action | Therapeutic Application |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | Autoimmune diseases |

| Metabolic regulation | Promotion of gluconeogenesis | Diabetes management |

| Immune modulation | Suppression of immune response | Allergies, asthma |

| Neuroprotection | Reduction of oxidative stress | Neurodegenerative diseases |

属性

IUPAC Name |

(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSFOIGNUQUIGE-AIPUTVCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317085 | |

| Record name | Dihydrocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrocortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1482-50-4 | |

| Record name | Dihydrocortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrocortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。